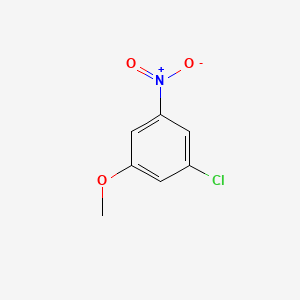

1-Chloro-3-methoxy-5-nitrobenzene

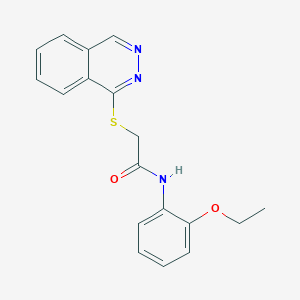

Vue d'ensemble

Description

1-Chloro-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of 1-Chloro-3-methoxy-5-nitrobenzene can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis

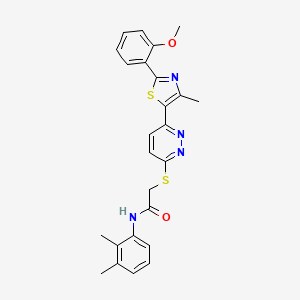

The molecular structure of 1-Chloro-3-methoxy-5-nitrobenzene consists of a benzene ring with a chlorine atom (Cl), a methoxy group (OCH3), and a nitro group (NO2) attached to it . The molecular weight of this compound is 187.58 g/mol .Chemical Reactions Analysis

The chemical reactions of 1-Chloro-3-methoxy-5-nitrobenzene are influenced by the presence of the nitro group, which is electron-withdrawing . This property can enhance the rate of substitution reactions at the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3-methoxy-5-nitrobenzene include a boiling point of 280.8±20.0 C at 760 mmHg and a melting point of 101 C . It is a solid at room temperature .Applications De Recherche Scientifique

Organic Synthesis Building Block

1-Chloro-3-methoxy-5-nitrobenzene: serves as a versatile building block in organic synthesis. Its unique substitution pattern allows for selective reactions at different sites of the molecule. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization .

Pharmaceutical Intermediate

This compound is used in the synthesis of various pharmaceuticals. The chloro and nitro groups are good leaving groups that can be substituted with other pharmacophores during drug synthesis, aiding in the creation of compounds with potential therapeutic effects .

Material Science

In material science, 1-Chloro-3-methoxy-5-nitrobenzene can be employed to synthesize novel polymers or small molecules that exhibit unique properties such as conductivity or luminescence, which are valuable in creating new materials .

Agrochemical Research

The chemical serves as a precursor in the development of agrochemicals. Its reactive sites can be utilized to attach moieties that confer herbicidal or pesticidal properties, contributing to the production of new agrochemical agents .

Dye and Pigment Industry

Due to its structural features, 1-Chloro-3-methoxy-5-nitrobenzene can be used in the synthesis of dyes and pigments. The nitro group, in particular, is a common moiety in azo dyes, which are widely used in textile and printing industries .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in spectroscopic calibration or as a reactant in specific detection methods .

Mécanisme D'action

Target of Action

Compounds like “1-Chloro-3-methoxy-5-nitrobenzene” belong to a class of organic compounds known as aromatic compounds, specifically, it’s a derivative of benzene. The nitro group (-NO2) and the methoxy group (-OCH3) attached to the benzene ring can potentially interact with various biological targets, such as enzymes or receptors, and modulate their activity .

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, the nitro group can undergo reduction reactions in the body, potentially forming reactive intermediates. The methoxy group might undergo demethylation, and the chlorine atom might participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways might be affected by this compound. Aromatic compounds can participate in various metabolic pathways, depending on their specific substituents .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolic rate. Generally, aromatic compounds like this can be absorbed in the body, distributed via the bloodstream, metabolized primarily in the liver, and excreted in urine or feces .

Result of Action

The molecular and cellular effects would depend on the specific biological targets and pathways affected by this compound. Potential effects could range from modulation of enzyme activity to alteration of cell signaling pathways .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability, efficacy, and action of this compound. For example, extreme pH values might affect the compound’s ionization state, potentially influencing its absorption and distribution .

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMYKCBIUQUCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methoxy-5-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2937101.png)

![2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2937103.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2937106.png)

![5-fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2937108.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937119.png)